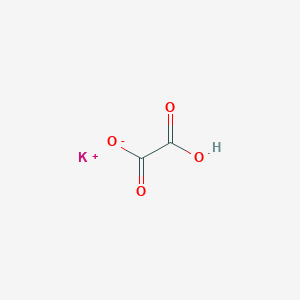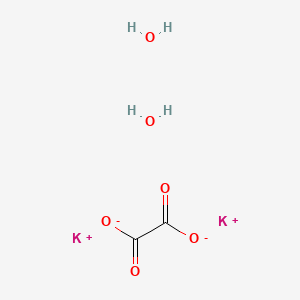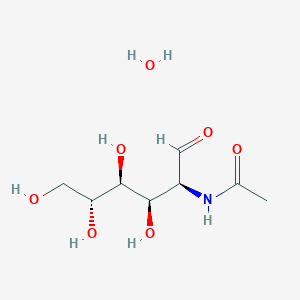
1-Acetoxy-2-methoxynaphthalene
Overview
Description
1-Acetoxy-2-methoxynaphthalene is an organic compound with the molecular formula C13H12O3 It is a derivative of naphthalene, characterized by the presence of an acetoxy group at the first position and a methoxy group at the second position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetoxy-2-methoxynaphthalene can be synthesized through several methods. One common approach involves the acetylation of 2-methoxynaphthalene using acetic anhydride in the presence of a catalyst such as phosphotungstic acid. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the acetoxy group at the desired position .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a one-pot process where a Mannich base is reacted with acetic anhydride to produce the desired compound. This method is advantageous due to its efficiency and the ability to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions: 1-Acetoxy-2-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group, yielding 2-methoxynaphthol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: 2-Methoxynaphthol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used
Scientific Research Applications
1-Acetoxy-2-methoxynaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism by which 1-acetoxy-2-methoxynaphthalene exerts its effects involves its interaction with various molecular targets. For example, in catalytic processes, the compound may undergo isomerization or deacylation, leading to the formation of different isomers or derivatives. These reactions often involve intermolecular transacylation mechanisms, where the acetoxy group is transferred between molecules .
Comparison with Similar Compounds
2-Methoxynaphthalene: Lacks the acetoxy group, making it less reactive in certain chemical reactions.
1-Acetoxy-2-methylnaphthalene: Similar structure but with a methyl group instead of a methoxy group, leading to different reactivity and applications
Uniqueness: 1-Acetoxy-2-methoxynaphthalene is unique due to the presence of both acetoxy and methoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in organic synthesis and various industrial applications.
Properties
IUPAC Name |
(2-methoxynaphthalen-1-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-9(14)16-13-11-6-4-3-5-10(11)7-8-12(13)15-2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGSWVYDMAQMCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC2=CC=CC=C21)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873456 | |
| Record name | 1-Acetoxy-2-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27581-07-3 | |
| Record name | 1-Acetoxy-2-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




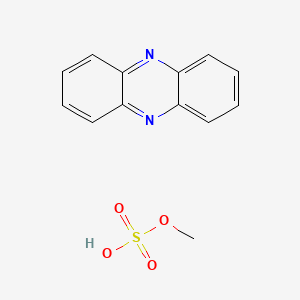
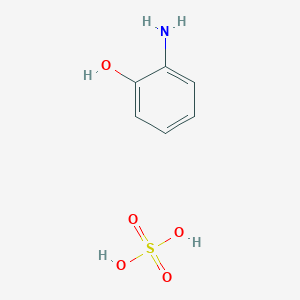
![Sodium;1-[4-(1-sulfoethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B7908711.png)
![Dipotassium;1-[4-(1-sulfonatoethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B7908717.png)
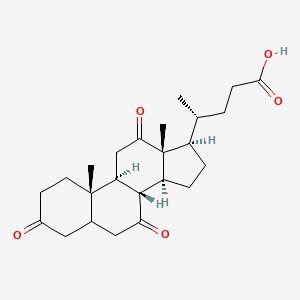
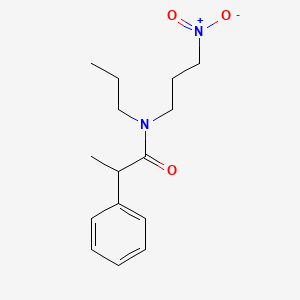
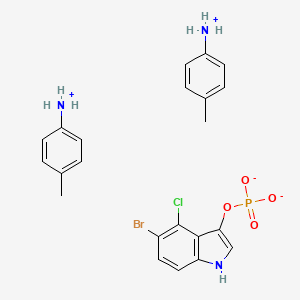
![11,14,22,26-Tetratert-butyl-10-phenoxy-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone](/img/structure/B7908759.png)
